

High-Pressure, High-Temperature Synthesis of Scandium Carbides: Application Notes and Protocols

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Compound of Interest

Compound Name: *Carbanide;scandium*
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This document provides detailed application notes and protocols for the high-pressure, high-temperature (HPHT) synthesis of various scandium carbide phases. The methodologies outlined are based on findings from experimental studies utilizing laser-heated diamond anvil cells (DACs) and multi-anvil presses.

Introduction

Scandium carbides exhibit a range of interesting physical properties, including superconductivity and superhardness, making them promising materials for various technological applications. High-pressure, high-temperature synthesis is a critical technique for accessing novel phases of scandium carbide that are not stable under ambient conditions. This document details the synthesis protocols for several known scandium carbide phases, including ScC, Sc₂C, Sc₃C₄, Sc₄C₃, and a superconducting γ -phase. The synthesis process is highly sensitive to oxygen contamination, which can lead to the formation of scandium

oxycarbides.[1][2] Therefore, careful control of the experimental environment is crucial for obtaining pure scandium carbide phases.

Data Presentation

The following table summarizes the crystallographic data and synthesis conditions for various scandium carbide phases synthesized under high pressure and high temperature.

Phase	Crystal System	Space Group	Lattice Parameters (Å)	Synthesis Pressure	Synthesis Temperature
ScC	Cubic	Fm-3m	a = 4.4294(2)	4.7 - 9.2 GPa	-
Sc ₂ C	-	-	-	Ambient pressure in situ	1323 K (1050 °C)
Sc ₃ C ₄	Orthorhombic	-	-	High Pressure	High Temperature
Sc ₄ C ₃	-	-	-	High Pressure	High Temperature
γ-Scandium Carbide (superconducting)	Body-Centered Cubic (BCC)	-	-	30 - 70 kbar (3 - 7 GPa)	1200 - 1400 °C
Orthorhombic ScC _x	Orthorhombic	-	-	High Pressure	1473 K (1200 °C)

Experimental Protocols

Protocol 1: Synthesis of ScC, Sc₂C, and Orthorhombic ScC_x via In Situ Neutron Diffraction Heating

This protocol describes the formation of ScC, Sc₂C, and a novel orthorhombic scandium carbide phase by heating elemental scandium and carbon under ambient pressure, as observed through in situ neutron diffraction.

Materials:

- Scandium metal (foil or powder)
- Carbon (graphite powder)

Equipment:

- Neutron diffractometer with in situ heating capabilities

Procedure:

- Prepare a mixture of scandium and carbon. Ensure the system is carbon-saturated.
- Place the sample in the neutron diffractometer's heating stage.
- Heat the sample and monitor the phase transformations using neutron diffraction.
- Recrystallization of α -Sc occurs between 1000 K and 1223 K.
- The formation of the Sc_2C phase is detected at 1323 K (1050 °C).[1]
- The formation of the ScC phase (NaCl-type structure) is detected at 1373 K (1100 °C).[1]
- A new orthorhombic scandium carbide phase is observed to form at 1473(50) K (1200 \pm 50 °C).[1]
- Once formed, these scandium carbide phases are stable upon heating or cooling.

Protocol 2: High-Pressure, High-Temperature Synthesis of Sc_3C_4 and Sc_4C_3

This protocol outlines the general procedure for synthesizing Sc_3C_4 and Sc_4C_3 using either a laser-heated diamond anvil cell (DAC) or a multi-anvil press. The reaction is highly sensitive to oxygen, and its exclusion is critical.[1][2]

Materials:

- Scandium foil or flakes[1]
- Carbon source (e.g., graphite, or amorphous carbon)
- Pressure transmitting medium (for DAC experiments, e.g., NaCl, KBr)

Equipment:

- Laser-heated diamond anvil cell (LH-DAC) system with in situ synchrotron X-ray diffraction capabilities OR
- Multi-anvil press

Procedure for Laser-Heated Diamond Anvil Cell (LH-DAC):

- A small piece of scandium foil or a few flakes are loaded into the sample chamber of a diamond anvil cell gasket.
- The carbon source is placed in contact with the scandium. In some cases, the diamond anvils themselves can serve as the carbon source.
- A pressure-transmitting medium is added to ensure quasi-hydrostatic conditions.
- The DAC is pressurized to the desired synthesis pressure.
- The sample is heated using a high-power laser. The temperature is monitored using spectroradiometry.
- The reaction is monitored in situ using synchrotron X-ray diffraction to identify the formation of Sc_3C_4 and Sc_4C_3 phases.
- After the reaction is complete, the laser is turned off, and the sample is quenched to ambient temperature before decompressurizing the DAC. All synthesized phases at high pressure and temperature are quenchable.[1][2]

Procedure for Multi-Anvil Press:

- A mixture of scandium and carbon powders is prepared in a controlled inert atmosphere to prevent oxygen contamination.
- The mixture is loaded into a sample capsule (e.g., hBN, MgO).
- The capsule is placed within the multi-anvil press assembly.
- The press is gradually pressurized to the target pressure.
- The sample is heated to the desired synthesis temperature and held for a specific duration.
- The sample is then cooled, and the pressure is slowly released.
- The recovered sample is analyzed using ex situ techniques such as X-ray diffraction to identify the synthesized phases.

Protocol 3: Synthesis of Superconducting γ -Phase Scandium Carbide

This protocol describes the synthesis of a germanium- or silicon-stabilized superconducting body-centered cubic (BCC) phase of scandium carbide.^[3]

Materials:

- Scandium powder
- Carbon powder
- Germanium or Silicon powder (as a stabilizer)

Equipment:

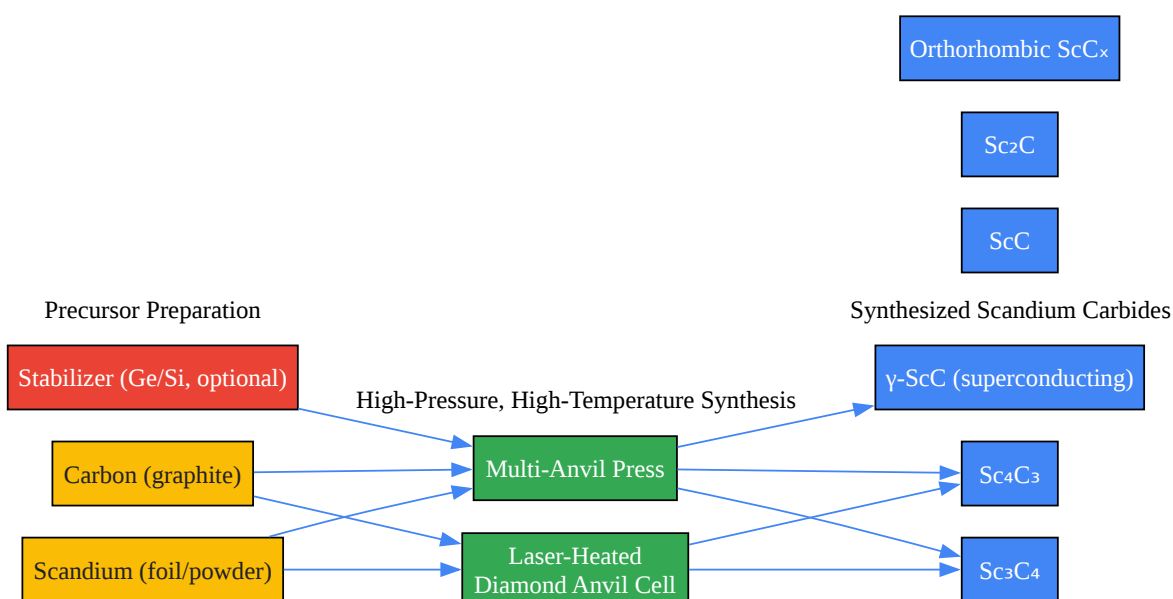
- High-pressure, high-temperature apparatus (e.g., multi-anvil press)

Procedure:

- Prepare a homogeneous mixture of scandium, carbon, and either germanium or silicon powders in the desired stoichiometry.

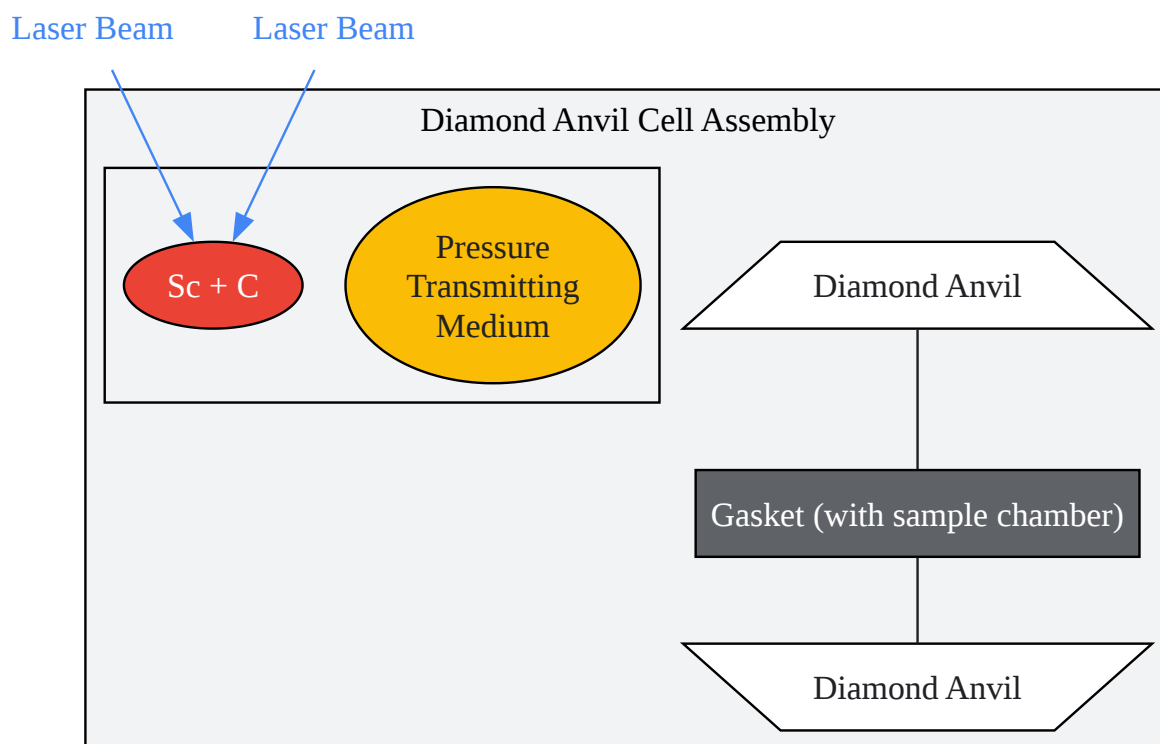
- Load the powder mixture into a suitable sample capsule for the high-pressure apparatus.
- Pressurize the sample to 30-70 kbar (3-7 GPa).
- Heat the sample to a temperature between 1200 °C and 1400 °C.[3]
- Maintain the pressure and temperature for a sufficient time to allow for the formation of the γ -phase.
- Quench the sample to ambient temperature while maintaining pressure.
- Slowly decompress the apparatus and recover the sample.
- The superconducting transition of the resulting phase occurs at approximately 8.5 K.[3]

Visualizations



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Caption: General workflow for the HPHT synthesis of various scandium carbide phases.



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Caption: Schematic of a sample assembly in a laser-heated diamond anvil cell.

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